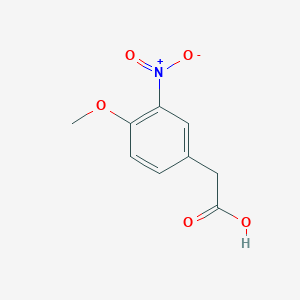
2-(4-Methoxy-3-nitrophenyl)acetic acid
描述
2-(4-Methoxy-3-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an acetic acid moiety. This compound is used in various chemical syntheses and has applications in the preparation of pharmaceuticals, particularly penicillins .
作用机制
Target of Action
It belongs to the class of organic compounds known as nitrobenzenes , which are known to interact with various proteins and enzymes in the body.
Mode of Action
As a nitrobenzene derivative , it may undergo metabolic reduction to form reactive intermediates that can covalently bind to cellular macromolecules, potentially altering their function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Methoxy-3-nitrophenyl)acetic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.
Result of Action
As a nitrobenzene derivative , it may induce oxidative stress and cytotoxicity, but specific effects would depend on the cellular context and the compound’s specific interactions.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
生化分析
Biochemical Properties
The biochemical properties of 2-(4-Methoxy-3-nitrophenyl)acetic acid are not well-studied. Compounds with similar structures have been known to participate in various biochemical reactions. For instance, compounds with a nitrophenyl group can undergo nucleophilic substitution reactions . The nitro group is a strong electron-withdrawing group, which can make the carbon atom it is attached to more susceptible to nucleophilic attack .
Cellular Effects
For example, some nitrophenyl compounds have been reported to have antiviral, anti-inflammatory, and anticancer properties .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It is possible that the compound could interact with biomolecules through its nitro and methoxy groups. For instance, the nitro group could potentially undergo reduction reactions in the body, leading to the formation of reactive intermediates .
Temporal Effects in Laboratory Settings
It is known that the compound is a stable solid at room temperature .
Metabolic Pathways
It is possible that the compound could be metabolized through pathways involving the reduction of the nitro group or the oxidation of the methoxy group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-nitrobenzeneacetic acid methyl ester with suitable reagents under controlled conditions . The reaction typically requires the use of solvents such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
化学反应分析
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy and nitro groups can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-methoxy-3-aminophenyl)acetic acid, while oxidation can produce this compound derivatives with additional carboxyl groups .
科学研究应用
2-(4-Methoxy-3-nitrophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
相似化合物的比较
2-(4-Methoxy-3-nitrophenyl)acetic acid can be compared with other similar compounds, such as:
4-Nitrophenylacetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(3-Methoxy-4-nitrophenyl)acetic acid: Similar structure but with different positioning of the methoxy and nitro groups, leading to variations in chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-8-3-2-6(5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAPUUDUHBTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402012 | |
| Record name | 2-(4-methoxy-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63304-80-3 | |
| Record name | 2-(4-methoxy-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-7-bromo-5-phenyl-1,3-dihydro-benzo[E][1,4]diazepin-2-one](/img/structure/B1622681.png)


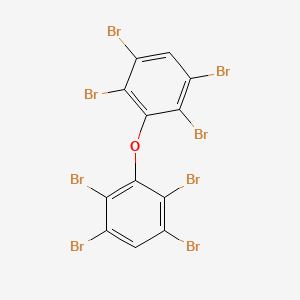
![4-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1622688.png)
![8-Methoxy-2-methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622689.png)


![2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B1622692.png)
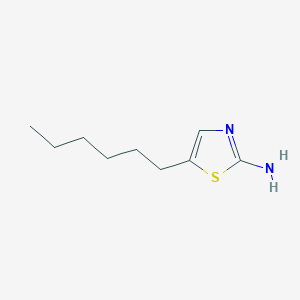
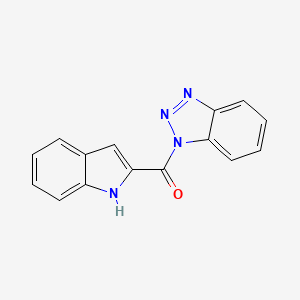
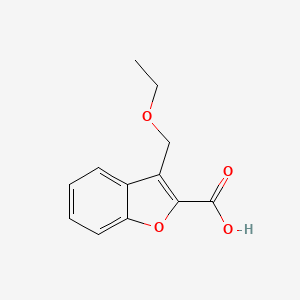
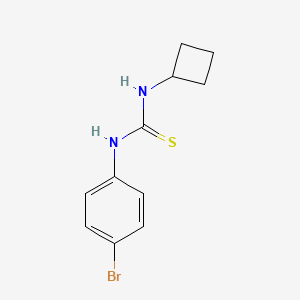
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1622700.png)
